3,4-Epoxyhexanol

Regioselective Synthesis Catalytic Aminolysis Epoxide Ring-Opening

3,4-Epoxyhexanol (CAS 67663-02-9), also known as 2-(3-ethyloxiran-2-yl)ethanol, is a six-carbon aliphatic epoxy alcohol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. Its structure features a reactive three-membered oxirane (epoxide) ring situated between the third and fourth carbon atoms of the hexanol chain, and the molecule possesses one hydrogen bond donor, two hydrogen bond acceptors, and three freely rotatable bonds.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 67663-02-9
Cat. No. B15073249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Epoxyhexanol
CAS67663-02-9
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC1C(O1)CCO
InChIInChI=1S/C6H12O2/c1-2-5-6(8-5)3-4-7/h5-7H,2-4H2,1H3
InChIKeySTHLKDCSDYFCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Epoxyhexanol (CAS 67663-02-9) Technical Baseline and Structural Identity for Procurement Decisions


3,4-Epoxyhexanol (CAS 67663-02-9), also known as 2-(3-ethyloxiran-2-yl)ethanol, is a six-carbon aliphatic epoxy alcohol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol [1]. Its structure features a reactive three-membered oxirane (epoxide) ring situated between the third and fourth carbon atoms of the hexanol chain, and the molecule possesses one hydrogen bond donor, two hydrogen bond acceptors, and three freely rotatable bonds . This specific regiochemistry and the presence of a hydroxyl group confer a distinct reactivity profile compared to other epoxy alcohols or non-hydroxylated epoxides, making it a specialized building block in organic synthesis, particularly for applications requiring ring-opening reactions [1].

Why Generic Epoxides Cannot Substitute for 3,4-Epoxyhexanol in Specialized Chemical Processes


The scientific and industrial value of 3,4-epoxyhexanol is derived from its precise molecular architecture, which directly dictates its performance in specific chemical transformations. Simply substituting it with a generic epoxide or a closely related analog, such as 2,3-epoxyhexanol, is not feasible because the position of the epoxy group and the presence of the remote hydroxyl group act in concert to direct the regiochemical and stereochemical outcome of key reactions. For instance, the regioselective ring-opening of 3,4-epoxy alcohols is a well-documented challenge due to the similar steric and electronic environments around the epoxide [1]. However, specialized catalytic systems have been developed specifically for the C4-selective opening of 3,4-epoxyhexanol, a transformation that is not transferable to other epoxy alcohols [2]. This specificity underscores that the compound is not an interchangeable commodity but rather a functionalized intermediate chosen for its predictable and unique behavior in complex synthetic pathways.

Quantitative Evidence Guide: 3,4-Epoxyhexanol Performance Differentiators vs. Analogs


C4-Selective Regiocontrol in Aminolysis: 3,4-Epoxyhexanol vs. 2,3-Epoxy Alcohols

The aminolysis of trans-3,4-epoxyhexan-1-ol with aniline, catalyzed by Ni(ClO₄)₂·6H₂O, proceeds with complete regiocontrol to yield the C4-opened γ-hydroxy-δ-amino alcohol as the exclusive product [1]. This stands in contrast to the well-established W-salt catalysis that achieves high regioselectivity for 2,3-epoxy alcohols but fails completely for 3,4-epoxy alcohols [1]. The data demonstrates that while 2,3-epoxy alcohols and 3,4-epoxy alcohols may appear structurally similar, they require entirely different catalytic systems to achieve a controlled synthetic outcome, making them non-substitutable in a synthetic sequence.

Regioselective Synthesis Catalytic Aminolysis Epoxide Ring-Opening

C3-Selective Ring-Opening via Borinic Acid Catalysis vs. C4-Selective Nickel Catalysis

The catalytic tethering mechanism of borinic acid provides a complementary, C3-selective outcome for the ring-opening of 3,4-epoxy alcohols, even for substrates that are sterically biased to favor C4-selectivity [1]. This contrasts directly with the nickel-catalyzed method which yields exclusive C4-selectivity [2]. The ability to achieve both C3 and C4 selectivity from the same 3,4-epoxyhexanol scaffold, by simply changing the catalyst system, demonstrates its versatility as a divergent synthetic intermediate.

Organocatalysis Regiodivergent Synthesis Borinic Acid

Enantioselective Aminolysis: Access to Chiral Building Blocks with up to 94% ee

Using a chiral Ni-BINAM catalytic system, the enantioselective ring-opening of 3,4-epoxyhexanol with amines produces γ-hydroxy-δ-amino alcohols with high enantiomeric excess [1]. This level of stereocontrol is crucial for the synthesis of pharmaceutical intermediates and is a direct consequence of the 3,4-epoxy alcohol structure.

Asymmetric Catalysis Enantioselective Synthesis Chiral Building Blocks

Stereospecific Metabolic Hydrolysis: Distinct Diastereomeric Triol Products from cis and trans Isomers

Metabolism of cis- and trans-3,4-epoxy-1-hexanol by epoxide hydrase yields 1,3,4-hexanetriol. Critically, the trans isomer yields exclusively one diastereomer (erythro) of the triol, while the cis isomer gives the other (threo) [1]. This stereospecific outcome is a direct consequence of the epoxide's configuration and is a key consideration for applications in biological systems or drug metabolism studies. This behavior is not exhibited by simpler, non-stereogenic epoxides.

Drug Metabolism Epoxide Hydrolase Stereochemistry

Optimal Application Scenarios for 3,4-Epoxyhexanol Based on Verified Performance Data


Synthesis of Chiral γ-Hydroxy-δ-Amino Alcohols

In medicinal chemistry and pharmaceutical R&D, 3,4-epoxyhexanol serves as a critical precursor for the synthesis of chiral γ-hydroxy-δ-amino alcohols, a class of compounds with demonstrated anesthetic and calcium T-type channel antagonist activity [1]. The compound is specifically chosen for this application because it is the only substrate known to undergo a highly regio- and enantioselective aminolysis (up to 94% ee) using a Ni-BINAM catalytic system [1]. This high level of stereocontrol is essential for producing single-enantiomer drug candidates and cannot be replicated by using a 2,3-epoxy alcohol or a non-hydroxylated epoxide.

Divergent Synthesis Platform for Regioisomeric Building Blocks

For complex molecule synthesis in academic and industrial labs, 3,4-epoxyhexanol is a strategic procurement choice due to its ability to serve as a single starting material for the generation of two different regioisomers. By simply selecting between a borinic acid catalyst for C3-selectivity [1] or a nickel catalyst for C4-selectivity [2], the same batch of 3,4-epoxyhexanol can be diverted to produce either a C3- or a C4-functionalized chiral intermediate. This divergent capability reduces the need to procure and validate multiple different starting materials, streamlining the synthetic workflow and simplifying the supply chain.

Stereochemical Probes and Mechanistic Studies in Epoxide Metabolism

In biochemical and toxicological research, 3,4-epoxyhexanol is not chosen as a generic epoxide but as a stereochemical probe. Its cis- and trans-isomers are known to undergo stereospecific hydrolysis by epoxide hydrase to produce distinct, non-interconvertible diastereomers of 1,3,4-hexanetriol [1]. This property makes it an invaluable tool for investigating the stereochemical course of enzymatic reactions, elucidating mechanisms of epoxide detoxification, and assessing the potential for stereospecific toxicity, which cannot be studied with non-chiral or less defined epoxide analogs.

Development of Novel Regioselective Methodologies

For research groups focused on synthetic methodology, 3,4-epoxyhexanol is a benchmark substrate of choice. As noted in the literature, trans-3,4-epoxyhexan-1-ol is a particularly challenging substrate for regioselective ring-opening because its substituents exert similar steric and electronic effects, making it an ideal standard for evaluating new catalysts and reaction conditions [1]. Its use in method development studies ensures that any new protocol claiming high regioselectivity has been tested against a demanding and relevant standard, providing high-value, publishable data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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